
N-(2-pyrrolidin-1-ylethyl)-2,1,3-benzothiadiazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-pirrolidin-1-iletil)-2,1,3-benzotiadiazol-4-sulfonamida es un compuesto orgánico complejo que presenta un anillo de pirrolidina, una parte de benzotiadiazol y un grupo sulfonamida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(2-pirrolidin-1-iletil)-2,1,3-benzotiadiazol-4-sulfonamida normalmente implica reacciones orgánicas de varios pasos. Un método común incluye la formación inicial del núcleo de benzotiadiazol, seguida de la introducción del grupo sulfonamida y el anillo de pirrolidina. Las condiciones de reacción a menudo requieren catalizadores y disolventes específicos para garantizar un alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar reacciones por lotes a gran escala en condiciones controladas. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad. Los procesos de purificación, como la recristalización y la cromatografía, son esenciales para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(2-pirrolidin-1-iletil)-2,1,3-benzotiadiazol-4-sulfonamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación del compuesto.
Sustitución: Las reacciones de sustitución nucleófila o electrófila pueden introducir nuevos sustituyentes en los anillos de benzotiadiazol o pirrolidina.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos o electrófilos para reacciones de sustitución. Las condiciones de reacción a menudo implican temperaturas, presiones y disolventes específicos para optimizar los resultados de la reacción.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales, lo que mejora la versatilidad del compuesto.
Aplicaciones Científicas De Investigación
N-(2-pirrolidin-1-iletil)-2,1,3-benzotiadiazol-4-sulfonamida tiene varias aplicaciones de investigación científica:
Química: Sirve como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: La estructura única del compuesto le permite interactuar con objetivos biológicos, lo que lo hace útil en el descubrimiento y desarrollo de fármacos.
Industria: Se puede utilizar en la producción de materiales avanzados con propiedades únicas, como polímeros y nanomateriales.
Mecanismo De Acción
El mecanismo de acción de N-(2-pirrolidin-1-iletil)-2,1,3-benzotiadiazol-4-sulfonamida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y desencadenando efectos posteriores. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros derivados de benzotiadiazol y moléculas que contienen sulfonamida. Los ejemplos son:
- 2-(2-pirrolidin-1-iletil)piperidina
- 6-(4-prop-2-enoylpiperazin-1-il)-2-[4-(2-pirrolidin-1-iletil)anilino]piridina-3-carboxamida
Singularidad
N-(2-pirrolidin-1-iletil)-2,1,3-benzotiadiazol-4-sulfonamida es única debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Esta singularidad la convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C12H16N4O2S2 |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
N-(2-pyrrolidin-1-ylethyl)-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C12H16N4O2S2/c17-20(18,13-6-9-16-7-1-2-8-16)11-5-3-4-10-12(11)15-19-14-10/h3-5,13H,1-2,6-9H2 |
Clave InChI |
UONDZNWPCIUBCD-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCNS(=O)(=O)C2=CC=CC3=NSN=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


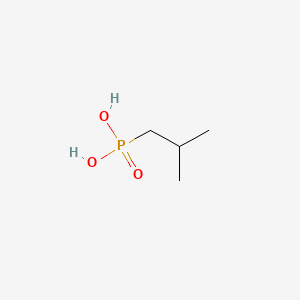
![2,4-dichloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11707369.png)
![N-(2,2,2-Trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11707371.png)
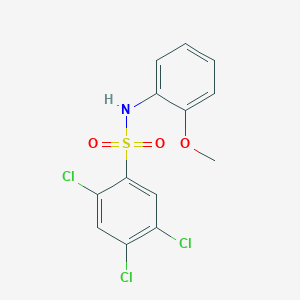
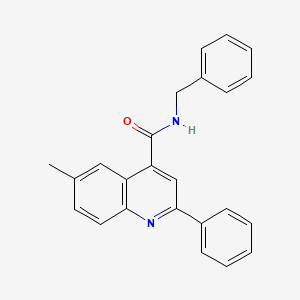
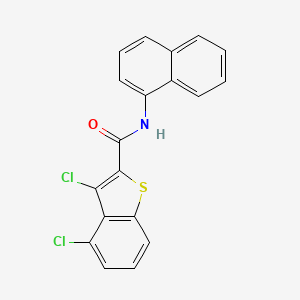
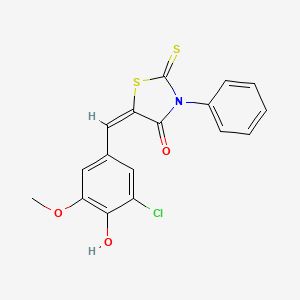
![2-imino-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B11707413.png)
![(5Z)-2-(2-chloroanilino)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B11707414.png)
![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11707422.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11707429.png)

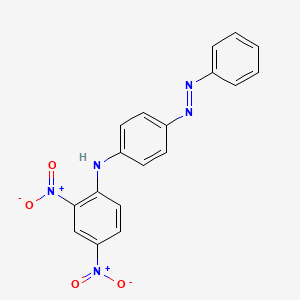
![N-[(E)-1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide](/img/structure/B11707450.png)
